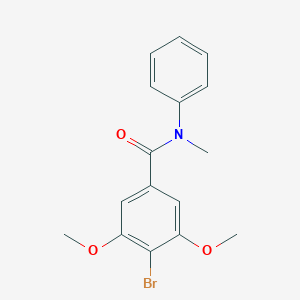![molecular formula C19H17NOS B261786 N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B261786.png)
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide, also known as BTCP, is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide acts as a potent dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This results in an increase in dopamine signaling, which is believed to be responsible for its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward. It has also been shown to increase locomotor activity and induce hyperactivity in animal models, which is consistent with its dopamine reuptake inhibitor activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, its use is limited by its potential for abuse and dependence, as well as its potential for neurotoxicity at high doses.
Zukünftige Richtungen
Future research on N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide should focus on its potential use in the treatment of various neurological disorders, including Parkinson's disease, ADHD, and drug addiction. Additionally, further studies are needed to investigate its potential for abuse and dependence, as well as its potential for neurotoxicity at high doses. Finally, the development of more selective dopamine reuptake inhibitors with fewer side effects should also be a focus of future research.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-thienyl)ethyl][1,1'-biphenyl]-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is a key neurotransmitter involved in the regulation of mood, motivation, and reward.
Eigenschaften
Molekularformel |
C19H17NOS |
|---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-phenyl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C19H17NOS/c21-19(20-13-12-18-7-4-14-22-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-11,14H,12-13H2,(H,20,21) |
InChI-Schlüssel |
JNLZGBFKPDGOKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
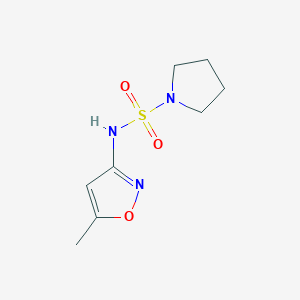
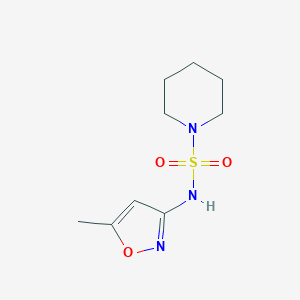
![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)
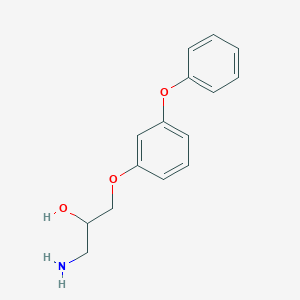
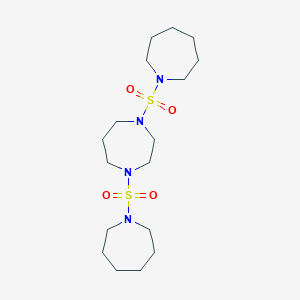

![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

